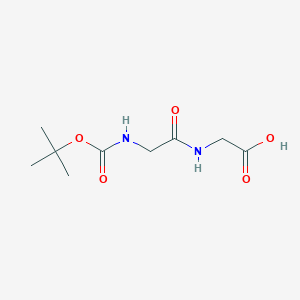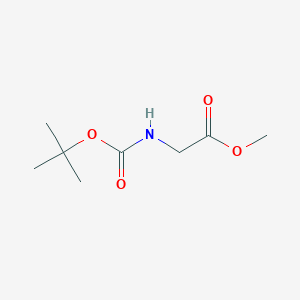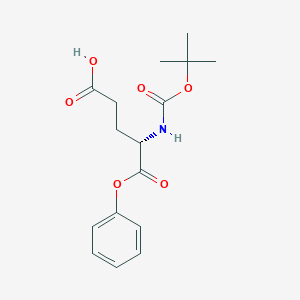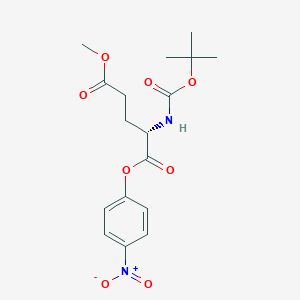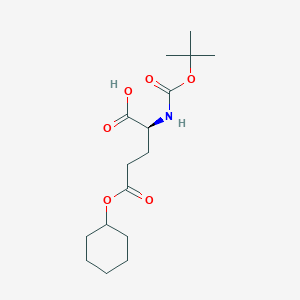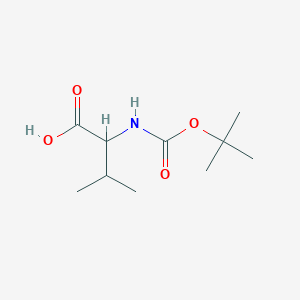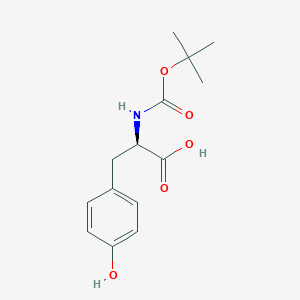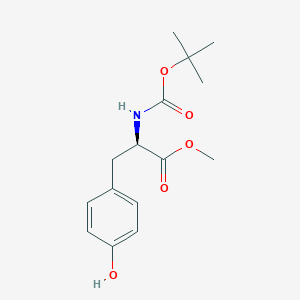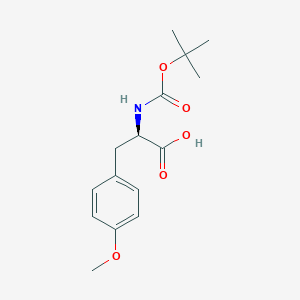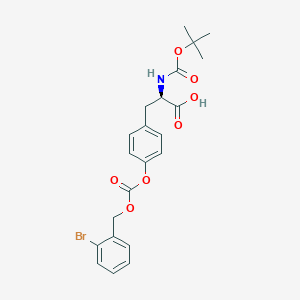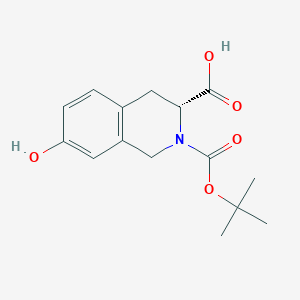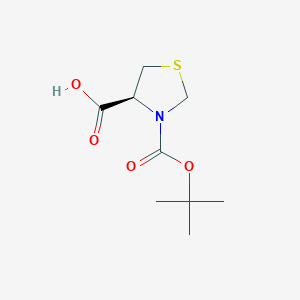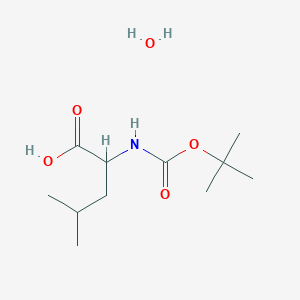
Boc-DL-leu-OH H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-leu-OH H2O, also known as BOC-DL-Leucine monohydrate, is a compound with the molecular formula C11H23NO5 . It is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .
Molecular Structure Analysis
The molecular structure of Boc-DL-leu-OH H2O can be represented by the InChI code: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 . The Canonical SMILES representation is CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O .
Physical And Chemical Properties Analysis
Boc-DL-leu-OH H2O has a molecular weight of 249.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass is 249.15762283 g/mol .
Applications De Recherche Scientifique
“Boc-DL-leu-OH H2O” is a chemical compound with the CAS Number: 200937-21-9 . Its molecular formula is C11H21NO4·H2O and it has a molecular weight of 249.31 . It appears as a white to off-white solid .
This compound is used in peptide synthesis , which is a process used in organic chemistry to create peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They have wide-ranging applications in medicine, research, and industry.
“Boc-DL-leu-OH H2O” is a chemical compound used in peptide synthesis . Here are some more specific applications:
-
Peptide Synthesis
-
Production of D-Leucine
“Boc-DL-leu-OH H2O” is a chemical compound used in peptide synthesis . Here are some more specific applications:
-
Environmentally Conscious Peptide Synthesis
- Boc-DL-leu-OH H2O is used in environmentally conscious peptide synthesis . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
- The methods of application or experimental procedures involve the use of Boc-DL-leu-OH H2O in water to create peptides . This is a more environmentally balanced method of peptide synthesis .
- The outcomes obtained can vary greatly, but the goal is typically to produce a peptide with a specific sequence for use in further research or applications .
-
Production of Water-Dispersible Nanoparticles
- Boc-DL-leu-OH H2O is used in the production of water-dispersible nanoparticles . These nanoparticles are used in solid-phase peptide synthesis in water .
- In this application, Boc-DL-leu-OH H2O is dissolved in water, and then water-dispersible Boc-Phe-OH nanoparticles are added . The coupling methods use water-soluble carbodiimide .
- The outcomes of this application can include the production of water-dispersible nanoparticles for use in further research or applications .
Safety And Hazards
When handling Boc-DL-leu-OH H2O, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Boc-DL-leu-OH H2O | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

